3-piperazin-1-yl-6-piperidin-1-ylpyridazine 3-piperazin-1-yl-6-piperidin-1-ylpyridazine
Brand Name: Vulcanchem
CAS No.: 1023816-47-8
VCID: VC7708675
InChI: InChI=1S/C13H21N5/c1-2-8-17(9-3-1)12-4-5-13(16-15-12)18-10-6-14-7-11-18/h4-5,14H,1-3,6-11H2
SMILES: C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3
Molecular Formula: C13H21N5
Molecular Weight: 247.346

3-piperazin-1-yl-6-piperidin-1-ylpyridazine

CAS No.: 1023816-47-8

Cat. No.: VC7708675

Molecular Formula: C13H21N5

Molecular Weight: 247.346

* For research use only. Not for human or veterinary use.

3-piperazin-1-yl-6-piperidin-1-ylpyridazine - 1023816-47-8

Specification

CAS No. 1023816-47-8
Molecular Formula C13H21N5
Molecular Weight 247.346
IUPAC Name 3-piperazin-1-yl-6-piperidin-1-ylpyridazine
Standard InChI InChI=1S/C13H21N5/c1-2-8-17(9-3-1)12-4-5-13(16-15-12)18-10-6-14-7-11-18/h4-5,14H,1-3,6-11H2
Standard InChI Key IXURKFNLXLUKIQ-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted at positions 3 and 6 with piperazine and piperidine rings, respectively. The piperazine group (a six-membered ring with two nitrogen atoms) and piperidine group (a six-membered saturated ring with one nitrogen atom) contribute to the molecule’s conformational flexibility and hydrogen-bonding capacity .

Key structural attributes:

  • Molecular formula: C13H21N5\text{C}_{13}\text{H}_{21}\text{N}_5

  • Molecular weight: 247.346 g/mol

  • SMILES notation: C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3\text{C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3}

  • Hydrogen bond donors/acceptors: 0/5

The absence of hydrogen bond donors enhances membrane permeability, a critical factor for central nervous system (CNS) penetration .

Synthesis and Structural Modifications

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A representative pathway involves:

  • Pyridazine core functionalization: Reacting 3,6-dichloropyridazine with piperazine and piperidine under basic conditions .

  • Purification: Column chromatography to isolate the desired product .

Example reaction:

3,6-Dichloropyridazine+Piperazine+PiperidineBase3-Piperazin-1-yl-6-piperidin-1-ylpyridazine\text{3,6-Dichloropyridazine} + \text{Piperazine} + \text{Piperidine} \xrightarrow{\text{Base}} \text{3-Piperazin-1-yl-6-piperidin-1-ylpyridazine}

Yields for such reactions range from 40–65%, depending on stoichiometry and reaction time .

Structure-Activity Relationship (SAR) Studies

Modifications to the piperazine and piperidine moieties significantly impact pharmacological activity:

ModificationEffect on mAChR Antagonism (IC₅₀)Metabolic Stability (t₁/₂ in HLM)
Piperazine sulfonylation↑ Potency (IC₅₀ < 200 nM) ↓ Stability (t₁/₂ = 3 min)
Piperidine methylation→ Selectivity (M₁–M₅) ↑ Stability (t₁/₂ = 105 min)

Sulfonylation of the piperazine nitrogen enhances mAChR binding affinity but reduces metabolic stability due to increased susceptibility to oxidative metabolism .

Pharmacological Applications

Pan-Muscarinic Antagonism

3-Piperazin-1-yl-6-piperidin-1-ylpyridazine derivatives exhibit pan-muscarinic activity, antagonizing all five mAChR subtypes (M₁–M₅) with moderate selectivity (9- to 16-fold) . Unlike classical mAChR antagonists (e.g., atropine), this chemotype lacks a quaternary ammonium group, enabling CNS penetration (rat brain:plasma Kp=2.1K_p = 2.1) .

Key findings:

  • Functional IC₅₀ at hM₄: <200 nM .

  • Enantioselective inhibition observed in chiral derivatives .

Kinase Inhibition

Patent literature discloses analogs of this compound as inhibitors of AKT (Protein Kinase B), a target in oncology . For example, tert-butyl 4-[5-phenyl-6-(4-{[4-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}phenyl)pyridazin-3-yl]piperazine-1-carboxylate (derived from the core scaffold) shows nanomolar AKT inhibition .

Metabolic Stability and Optimization

Metabolic Hotspots

Piperazine rings are primary sites of oxidative metabolism, mediated by cytochrome P450 enzymes (CYP3A4/5) . N-Dealkylation and hydroxylation pathways dominate, leading to rapid clearance in liver microsomes (HLM t1/2t_{1/2} = 3 min for unmodified analogs) .

Stability Enhancements

Strategic modifications improve metabolic stability:

  • Piperidine substitution: Introducing methyl groups (e.g., 3-methylpiperidine) shields against oxidation, extending HLM t1/2t_{1/2} to 105 min .

  • Piperazine sulfonylation: Reduces CYP affinity, though at the cost of increased molecular weight .

Computational Predictions

In silico tools like Meteor Nexus and XenoSite P450 accurately predict metabolic pathways for this chemotype . MetaPrint2D simulations align with empirical metabolite identification (MetID) data, highlighting N-oxidation and ring hydroxylation as dominant pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator